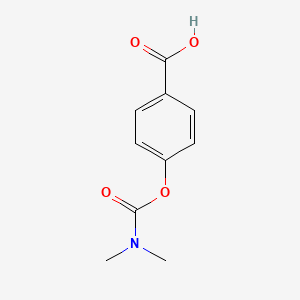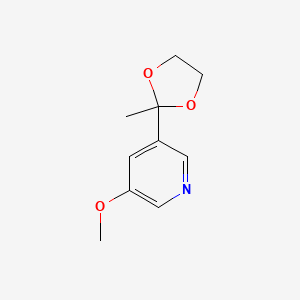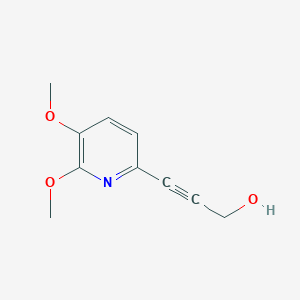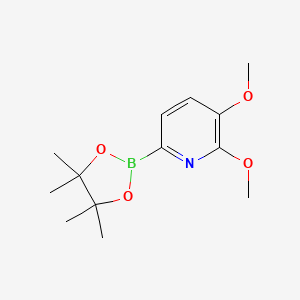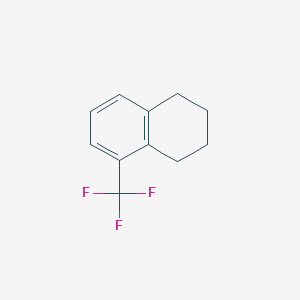
1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene
Übersicht
Beschreibung
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of trifluoromethyl-containing compounds .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . This process is important in the research and development of drugs, agrochemicals, and functional materials .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds often have unique physical and chemical properties due to the presence of the trifluoromethyl group . For example, they can have low refractive indices and significantly reduced dielectric constants .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Stereoisomers : A study by Massicot et al. (2010) details the synthesis of four stereoisomers of 2-(trifluoromethyl) tetrahydronaphthalene-1,2-diols and their 2-O-allyl derivatives. This process involves nucleophilic trifluoromethylation of a tartaric acid-derived keto amide, followed by hydrolysis, oxidative cleavage, and an intramolecular Friedel-Crafts transformation (Massicot et al., 2010).
Utilization in Retinoid Synthesis : Faul et al. (2001) report the synthesis of novel retinoids using tetrahydronaphthalene as a core structure, showing its potential in the treatment of type II diabetes mellitus. The synthesis involves a series of reactions including a Friedel-Crafts alkylation and an acylation process (Faul et al., 2001).
Green Chemistry Approach : Damera and Pagadala (2023) explore an eco-friendly technique for constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile. This approach employs an environmentally benign mortar and pestle grinding technique, highlighting the compound's versatility in green chemistry applications (Damera & Pagadala, 2023).
Fluorescence Studies : Research by Chatterjee et al. (1986) investigates the quenching of fluorescence emission in 1-amino-5,6,7,8-tetrahydronaphthalene by pyridine and triethylamine in various solvents. This study provides insights into the photophysical properties of the compound (Chatterjee et al., 1986).
Pharmaceutical Research and Development
Synthesis of Phthalazine Derivatives : Kadhim et al. (2021) focus on synthesizing derivatives of 1-hydrazineyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydrophthalazinone for potential pharmaceutical applications. This research underscores the compound's role in developing new drugs (Kadhim et al., 2021).
Copper-Catalyzed Reactions : Ji et al. (2014) describe a copper-catalyzed tandem trifluoromethylation/cyclization of internal alkynes, leading to the formation of 3-trifluoromethyl-1,2-dihydronaphthalene derivatives. This method demonstrates the compound's application in synthesizing trifluoromethylated pharmaceuticals (Ji et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , and it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARIAWAMPJVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232796 | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene | |
CAS RN |
1204295-76-0 | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



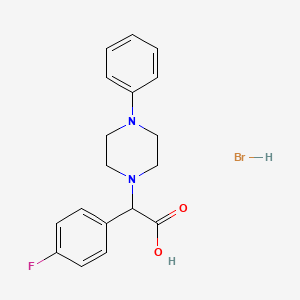
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
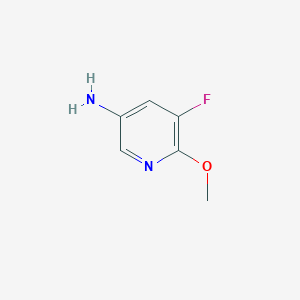

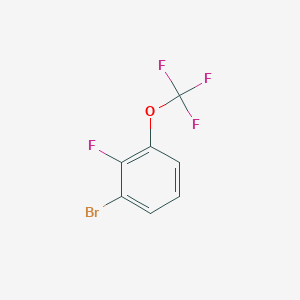
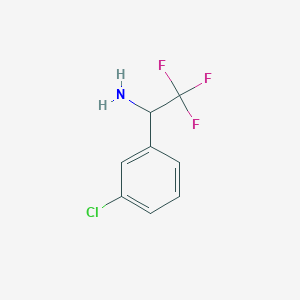
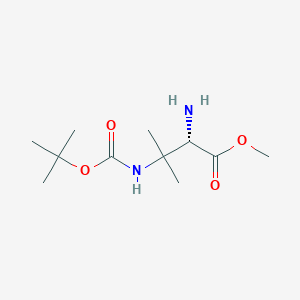
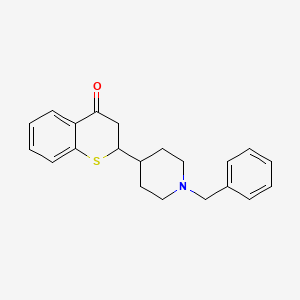
![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)
